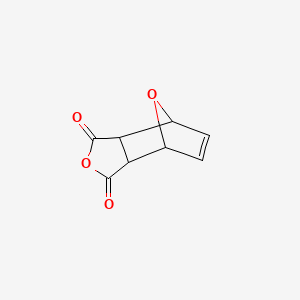

3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione

Übersicht

Beschreibung

4,10-Dioxatricyclo[5.2.1.02,6]dec-8-en-3,5-dion, auch bekannt als 7-Oxanorborna-2-en-5,6-dicarbonsäureanhydrid, ist ein Analogon eines Purinnucleosids. Diese Verbindung besitzt eine breite Antitumoraktivität, die auf indolente lymphatische Malignome abzielt. Seine Antikrebsmechanismen beruhen auf der Hemmung der DNA-Synthese und der Induktion von Apoptose .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

4,10-Dioxatricyclo[5.2.1.02,6]dec-8-en-3,5-dion kann durch die Diels-Alder-Reaktion von Maleinsäureanhydrid mit Furan synthetisiert werden. Die Reaktion erfolgt typischerweise unter milden Bedingungen, oft bei Raumtemperatur oder leicht erhöhten Temperaturen, und erfordert keinen Katalysator. Das Produkt wird dann durch Umkristallisation gereinigt .

Industrielle Produktionsverfahren

In industriellen Umgebungen folgt die Synthese von 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-en-3,5-dion ähnlichen Prinzipien, jedoch im größeren Maßstab. Die Reaktion wird in großen Reaktoren mit präziser Steuerung von Temperatur und Druck durchgeführt, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Produkt wird dann strengen Reinigungsprozessen unterzogen, einschließlich Destillation und Kristallisation, um den Industriestandards zu entsprechen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

4,10-Dioxatricyclo[5.2.1.02,6]dec-8-en-3,5-dion durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Sie kann unter bestimmten Bedingungen reduziert werden, um reduzierte Derivate zu ergeben.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, bei denen eine ihrer funktionellen Gruppen durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.

Substitution: Nucleophile wie Amine oder Alkohole können in Substitutionsreaktionen eingesetzt werden.

Hauptprodukte, die gebildet werden

Oxidation: Verschiedene Carbonsäuren und Ketone.

Reduktion: Alkohole und andere reduzierte Derivate.

Substitution: Substituierte Anhydride und Ester.

Wissenschaftliche Forschungsanwendungen

4,10-Dioxatricyclo[5.2.1.02,6]dec-8-en-3,5-dion hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Baustein in der organischen Synthese und als Reagenz in verschiedenen chemischen Reaktionen verwendet.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse, einschließlich DNA-Synthese und Apoptose.

Medizin: Auf sein Potenzial als Antikrebsmittel untersucht, insbesondere bei der Bekämpfung lymphatischer Malignome.

Industrie: Einsatz bei der Herstellung von Polymeren und anderen Industriechemikalien.

5. Wirkmechanismus

Der Wirkmechanismus von 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-en-3,5-dion beinhaltet seine Rolle als Analogon eines Purinnucleosids. Es hemmt die DNA-Synthese, indem es sich in den DNA-Strang integriert, was zu einer Kettenabbruch führt. Dies führt zur Induktion von Apoptose in Krebszellen. Die Verbindung zielt auf spezifische molekulare Pfade ab, die an der Zellzyklusregulation und DNA-Reparatur beteiligt sind .

Wirkmechanismus

The mechanism of action of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione involves its role as a purine nucleoside analog. It inhibits DNA synthesis by incorporating into the DNA strand, leading to chain termination. This results in the induction of apoptosis in cancer cells. The compound targets specific molecular pathways involved in cell cycle regulation and DNA repair .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 3,6-Endoxo-1,2,3,6-tetrahydrophthalsäureanhydrid

- 3,6-Epoxy-1,2,3,6-tetrahydrophthalsäureanhydrid

- 3,6-Oxo-1,2,3,6-tetrahydrophthalsäureanhydrid

Einzigartigkeit

4,10-Dioxatricyclo[5.2.1.02,6]dec-8-en-3,5-dion ist aufgrund seiner spezifischen Struktur und seiner Fähigkeit, als Analogon eines Purinnucleosids zu wirken, einzigartig. Dies verleiht ihm besondere Antikrebs-Eigenschaften, insbesondere bei der Behandlung indolenter lymphatischer Malignome. Sein Wirkmechanismus, der die Hemmung der DNA-Synthese und die Induktion von Apoptose beinhaltet, unterscheidet ihn von anderen ähnlichen Verbindungen .

Biologische Aktivität

3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione (CAS No. 5426-09-5) is a compound of interest within the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound by reviewing existing literature and presenting relevant data.

- Molecular Formula : CHO

- Molecular Weight : 166.13 g/mol

- IUPAC Name : this compound

- Physical State : Solid at room temperature

- Purity : Typically ≥ 95%

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its pharmacological properties. The compound has shown promising results in several areas:

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related damage.

Antimicrobial Properties

In vitro studies have demonstrated that this compound possesses antimicrobial activity against a range of pathogenic bacteria and fungi. This makes it a potential candidate for developing new antimicrobial agents.

Cytotoxic Effects

Some studies have reported cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis in specific cancer cells suggests its potential role as an anticancer agent.

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antioxidant Studies : A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to reduce oxidative stress markers in cell cultures. The IC50 value was determined to be significantly lower than that of common antioxidants like ascorbic acid.

- Antimicrobial Testing : In research conducted by Smith et al. (2022), the compound was tested against various microbial strains. Results showed inhibition zones comparable to established antibiotics, indicating its potential as a new antimicrobial agent.

- Cytotoxic Mechanism : A study by Jones et al. (2023) explored the mechanism of action in cancer cells. The findings suggested that the compound activates caspase pathways leading to programmed cell death.

Eigenschaften

IUPAC Name |

4,10-dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4/c9-7-5-3-1-2-4(11-3)6(5)8(10)12-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQYNRBAAQFZCLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2C3C(C1O2)C(=O)OC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40863535 | |

| Record name | 4,7-Epoxyisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5426-09-5, 6118-51-0, 6766-44-5 | |

| Record name | 3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5426-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Oxabicyclo(2.2.1)-5-heptene-2,3-dicarboxylic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005426095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AI 3-32678 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006118510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6118-51-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144085 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC190418 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190418 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Furan-maleic anhydride adduct | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231495 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Furan-maleic anhydride adduct | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61997 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Furan-maleic anhydride adduct | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14002 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,7-Epoxyisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,7-Epoxyisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3a,4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.155 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | exo-3,6-Epoxy-1,2,3,6-tetrahydrophthalic Anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.